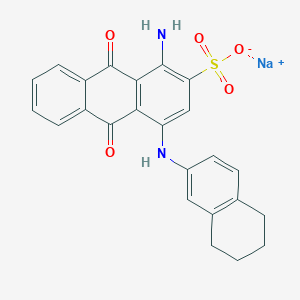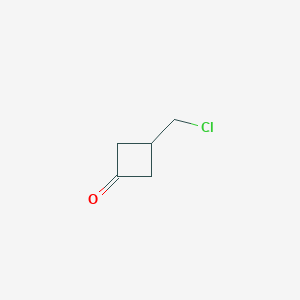
3-(Chloromethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)cyclobutan-1-one is a chemical compound with the CAS number 175021-13-3 . It has a molecular weight of 118.56 and its molecular formula is C5H7ClO . The compound appears as a colorless liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(chloromethyl)cyclobutanone . The InChI code for this compound is 1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It should be stored at temperatures between 0-8°C . .Applications De Recherche Scientifique
Synthesis of Methanoproline Analogues
3-(Chloromethyl)cyclobutan-1-one is utilized in the synthesis of methanoproline analogues. A two-step synthetic approach involves reversible addition of hydrogen cyanide under specific conditions, leading to the formation of these analogues. This method is significant in organic chemistry, particularly in the creation of novel compounds with potential pharmaceutical applications (Rammeloo, Stevens, & de Kimpe, 2002).
Nonpeptidic GLP-1 Receptor Agonists
In medicinal chemistry, cyclobutane derivatives, including this compound, have been identified as novel nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor. These compounds are significant in the development of new treatments for conditions like diabetes (Liu et al., 2012).
Antibacterial Applications
The antibacterial effects of cyclobutane derivatives, possibly including this compound, have been noted in medicinal chemistry. The crystal structure of related compounds indicates potential applications in the development of new antibacterial agents (Sarı et al., 2002).
Photoreactive Properties
Research into the photoreactive properties of cyclobutane derivatives, including those related to this compound, has been conducted. These studies are crucial for understanding the chemical behavior of these compounds under light irradiation, which can be important in photochemistry and materials science (Toda, Motomura, & Oshima, 1974).
Radical Cation Probes
This compound derivatives have been studied for their role in radical cation probes, particularly in intramolecular cyclobutanation reactions. These studies contribute to our understanding of radical chemistry and are important in the synthesis of complex organic molecules (Schepp et al., 1997).
Synthesis of Bicyclooctenones
This compound is also used in the synthesis of bicyclo[3.3.0]octenones, which are important in organic synthesis and potentially in the development of pharmaceuticals. This demonstrates the versatility of this compound in synthetic organic chemistry (Kashima et al., 2007).
Molecular Structure Analysis
The molecular structures of cyclobutane derivatives, including those related to this compound, have been extensively analyzed to understand their physical and chemical properties. This research is vital for the development of new materials and drugs (Busetti et al., 1980).
Safety and Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNWWGRZUVTWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
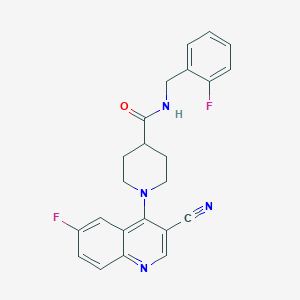
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)
![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)

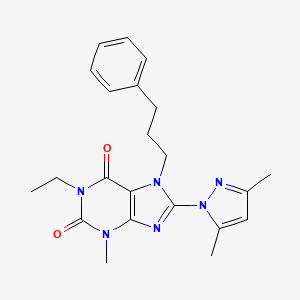
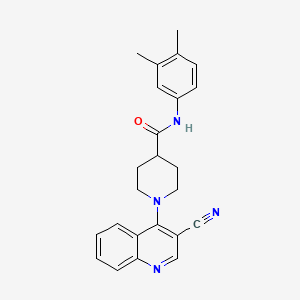
![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)
![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)
